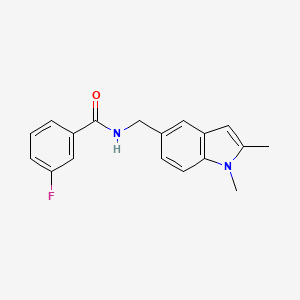![molecular formula C20H20N4O4S B2470208 ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207022-92-1](/img/structure/B2470208.png)
ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound featuring a unique fused ring system combined with various functional groups, making it a subject of interest in synthetic and medicinal chemistry. This compound integrates structural elements that can interact with biological molecules, paving the way for applications in drug design and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, each requiring precise conditions:
Formation of the 4-oxoquinazolin-3(4H)-yl intermediate: : This step usually involves the cyclization of appropriate anthranilic acid derivatives under reflux conditions with reagents such as phosgene or carbonyldiimidazole.
Amide bond formation: : The intermediate reacts with 3-bromopropanoic acid to form the propanamido linkage, often facilitated by coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Thiazole ring formation: : Finally, the compound undergoes cyclization with a thiourea derivative under basic or acidic conditions to form the cyclopenta[d]thiazole ring.
Industrial Production Methods: Industrially, the compound might be synthesized through a more streamlined process, optimizing yield and purity. Large-scale synthesis would leverage continuous flow chemistry and automation, minimizing the need for purification steps through advanced techniques such as in-line extraction and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate undergoes a variety of chemical reactions:
Oxidation and Reduction: : The quinazolinone moiety can be subject to oxidation reactions, while the thiazole ring can be reduced under specific conditions.
Substitution Reactions: : Halogenated derivatives can be formed through electrophilic substitution, while nucleophilic substitution can introduce various functional groups.
Hydrolysis: : The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution agents like halogens. Reaction conditions often vary from ambient to high temperatures and may require inert atmospheres.
Major Products Formed: The major products depend on the specific reaction and conditions employed. For instance, hydrolysis yields the carboxylic acid derivative, while substitution reactions can introduce halogen or alkyl groups, altering the compound's biological activity.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, the compound serves as a model for studying ring-closing reactions and the behavior of heterocyclic systems under different conditions.
Biology: Biologically, it is used to investigate the interaction of fused ring systems with enzymes and receptors, offering insights into drug design and enzyme inhibition.
Medicine: Medically, this compound is a potential lead in the development of new pharmaceuticals, especially those targeting enzyme modulation and receptor binding.
Industry: Industrially, the compound finds use in the development of advanced materials and as a precursor for more complex molecules in material science research.
Mecanismo De Acción
Molecular Targets: The compound's mechanism of action often involves interaction with specific enzymes or receptors in biological systems. Its quinazolinone moiety can act as a bioisostere for various endogenous compounds, influencing the biological pathway.
Pathways Involved: Pathways typically involve inhibition of specific enzymes or modulation of receptor activities, leading to changes in biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include derivatives of quinazolinone and thiazole systems, such as:
2-(4-oxoquinazolin-3(4H)-yl)acetamide
5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid
Uniqueness: Ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is unique due to its fused ring system combined with the functionalized ester and amido groups, which provide a distinct interaction profile with biological molecules.
This compound, with its multifaceted chemistry and potential applications, remains a fascinating subject for ongoing research
Propiedades
IUPAC Name |
ethyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-19(27)13-7-8-15-17(13)23-20(29-15)22-16(25)9-10-24-11-21-14-6-4-3-5-12(14)18(24)26/h3-6,11,13H,2,7-10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMOOVYSFDILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
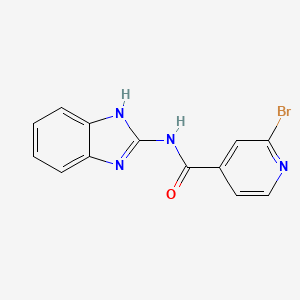
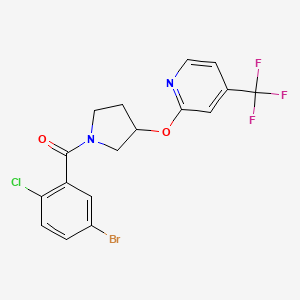
![N,N-diethyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2470127.png)
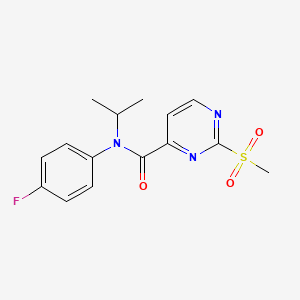

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-fluorobenzamide](/img/structure/B2470130.png)
![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)
![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)
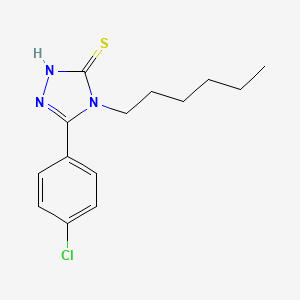
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)
